molecular formula C10H10N2O B101331 5-Ethoxyquinoxaline CAS No. 18514-74-4

5-Ethoxyquinoxaline

Cat. No. B101331
CAS RN: 18514-74-4
M. Wt: 174.2 g/mol
InChI Key: NDNKKBAVXKBWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxyquinoxaline is a heterocyclic compound that contains a quinoxaline ring with an ethoxy group attached to it. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 5-ethoxyquinoxaline is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interfering with the DNA replication process and inhibiting the activity of certain enzymes, such as HIV reverse transcriptase.

Biochemical And Physiological Effects

Studies have shown that 5-ethoxyquinoxaline exhibits a range of biochemical and physiological effects. For instance, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various fungal and bacterial strains. Moreover, 5-ethoxyquinoxaline has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-ethoxyquinoxaline in lab experiments is its relative ease of synthesis. Moreover, the compound exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using 5-ethoxyquinoxaline in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-ethoxyquinoxaline. One area of interest is the development of new anti-cancer drugs based on the compound. Another area of research is the investigation of the compound's potential as an antifungal and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of 5-ethoxyquinoxaline and to identify potential drug targets. Finally, the development of more efficient synthesis methods for the compound could make it more accessible for future research and development.

Synthesis Methods

The synthesis of 5-ethoxyquinoxaline can be achieved through several methods, including the condensation of 1,2-diamines with α-haloesters, the reaction of 1,2-diamines with ethyl glyoxalate, and the cyclization of 2-ethoxyanilines with 1,2-diketones. Among these methods, the condensation of 1,2-diamines with α-haloesters is the most commonly used method for the synthesis of 5-ethoxyquinoxaline.

Scientific Research Applications

5-Ethoxyquinoxaline has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, 5-ethoxyquinoxaline has been found to act as a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, making it a potential candidate for the development of new anti-HIV drugs.

properties

CAS RN

18514-74-4

Product Name

5-Ethoxyquinoxaline

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

IUPAC Name

5-ethoxyquinoxaline

InChI

InChI=1S/C10H10N2O/c1-2-13-9-5-3-4-8-10(9)12-7-6-11-8/h3-7H,2H2,1H3

InChI Key

NDNKKBAVXKBWEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=NC=CN=C21

Canonical SMILES

CCOC1=CC=CC2=NC=CN=C21

synonyms

5-ETHOXY-QUINOXALINE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.